N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine
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Overview
Description
N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine is an organic compound that features a cyclohexane ring substituted with a dimethyl group and an amine group The compound also contains a benzyl group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethylcyclohexanone and 2-chloro-6-fluorobenzyl chloride.
Formation of Intermediate: The 2,3-dimethylcyclohexanone is reacted with a suitable amine to form an intermediate imine.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Substitution Reaction: The amine is then reacted with 2-chloro-6-fluorobenzyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position, using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chloro-6-fluorophenyl)methyl]-N-methylsulfamoyl chloride
- N-[(2-chloro-6-fluorophenyl)methyl]-2-fluoroaniline
- N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
Uniqueness
N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both chlorine and fluorine atoms on the benzyl group
Properties
Molecular Formula |
C15H21ClFN |
---|---|
Molecular Weight |
269.78 g/mol |
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]-2,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C15H21ClFN/c1-10-5-3-8-15(11(10)2)18-9-12-13(16)6-4-7-14(12)17/h4,6-7,10-11,15,18H,3,5,8-9H2,1-2H3 |
InChI Key |
WDEUUKKXKBLDLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1C)NCC2=C(C=CC=C2Cl)F |
Origin of Product |
United States |
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